molecular formula C10H12O B2410132 2,5-Dicyclopropylfuran CAS No. 2126177-66-8

2,5-Dicyclopropylfuran

Cat. No.: B2410132
CAS No.: 2126177-66-8
M. Wt: 148.205
InChI Key: XKJRFMMQOARWKT-UHFFFAOYSA-N
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Description

2,5-Dicyclopropylfuran is an organic compound characterized by a furan ring substituted with cyclopropyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dicyclopropylfuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,5-dicyclopropyl-1,4-diketone in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate enol, which then undergoes cyclization to form the furan ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dicyclopropylfuran can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones or carboxylic acids.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the furan ring.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.

Major Products:

    Oxidation: Furanones, carboxylic acids.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

2,5-Dicyclopropylfuran has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,5-dicyclopropylfuran involves its interaction with specific molecular targets. The cyclopropyl groups can induce strain in the molecule, making it more reactive towards certain chemical reactions. The furan ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    2,5-Dimethylfuran: Similar structure but with methyl groups instead of cyclopropyl groups.

    2,5-Diphenylfuran: Contains phenyl groups at the 2 and 5 positions.

    2,5-Diethylfuran: Substituted with ethyl groups.

Uniqueness: 2,5-Dicyclopropylfuran is unique due to the presence of cyclopropyl groups, which introduce significant ring strain and influence the compound’s reactivity. This makes it distinct from other furan derivatives and provides unique opportunities for chemical transformations and applications.

Properties

IUPAC Name

2,5-dicyclopropylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-7(1)9-5-6-10(11-9)8-3-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJRFMMQOARWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(O2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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